molecular formula C13H10F3N5 B2595769 N-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1021134-43-9

N-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2595769
CAS No.: 1021134-43-9
M. Wt: 293.253
InChI Key: SRVOGROSMSIRRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features the 1H-pyrazolo[3,4-d]pyrimidine core, which is a well-established adenine bioisostere. This property allows it to function as a competitive ATP-antagonist, making it a valuable precursor for designing and synthesizing novel kinase inhibitors . This scaffold has demonstrated potent inhibitory activity against a diverse range of therapeutically relevant protein kinases. Research on closely related analogs has shown promise in targeting Bruton's Tyrosine Kinase (BTK) for the study of B-cell tumors , Epidermal Growth Factor Receptor (EGFR) for anticancer applications , and Cyclin-Dependent Kinase 2 (CDK2) to disrupt cell cycle progression in cancer cells . Other studies have explored its utility against non-receptor tyrosine kinases like Src and Rearranged during Transfection (RET) kinase, including its gatekeeper mutants . The presence of the 3-(trifluoromethyl)benzyl group is a common feature in kinase inhibitor design, often contributing to enhanced binding affinity and metabolic stability . Researchers utilize this compound as a versatile building block to develop targeted therapeutic agents for oncology and other disease areas. It is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N5/c14-13(15,16)9-3-1-2-8(4-9)5-17-11-10-6-20-21-12(10)19-7-18-11/h1-4,6-7H,5H2,(H2,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRVOGROSMSIRRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CNC2=NC=NC3=C2C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Chemical Properties and Structure

N-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is characterized by its unique molecular structure, which includes a pyrazolo[3,4-d]pyrimidine core. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development. The compound's molecular formula is C13H11F3N5C_{13}H_{11}F_3N_5, with a molecular weight of approximately 314.13 g/mol.

Anticancer Properties

Recent studies have demonstrated that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit potent anticancer activities. For instance, this compound has shown promise as an inhibitor of key signaling pathways involved in cancer cell proliferation and survival. In vitro assays indicated significant cytotoxic effects against various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Adenosine Receptor Modulation

The compound has also been investigated for its affinity towards adenosine receptors. A study highlighted that derivatives containing the trifluoromethylbenzyl moiety can selectively modulate the activity of human adenosine receptors (hA2B and hA3), which are implicated in several pathological conditions including cancer and inflammation . This selectivity enhances its potential as a targeted therapy.

Other Therapeutic Applications

In addition to cancer therapy, this compound has been explored for its neuroprotective properties and as a potential treatment for neurodegenerative diseases. Its ability to cross the blood-brain barrier due to its lipophilic nature makes it an attractive candidate for further research in this area .

Case Study 1: Antitumor Activity

A recent study evaluated the antitumor activity of this compound in xenograft models of human tumors. The results demonstrated a significant reduction in tumor size compared to control groups, with mechanisms involving apoptosis induction and cell cycle arrest being elucidated through molecular assays .

Case Study 2: Selective Adenosine Receptor Inhibition

Another investigation focused on the compound's selectivity towards adenosine receptors. In vitro binding assays revealed that this compound exhibited nanomolar affinity for hA3 receptors while being inactive at hA2B receptors. This selectivity suggests potential applications in treating conditions where modulation of hA3 receptor activity is beneficial .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerSignificant cytotoxicity in vitro
Adenosine Receptor ModulationSelective affinity for hA3 receptors
Neuroprotective PotentialAbility to cross blood-brain barrier

Mechanism of Action

The mechanism of action of N-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as adenosine receptors. The trifluoromethylbenzyl group enhances its binding affinity and selectivity, allowing it to modulate receptor activity effectively. This interaction can influence various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Substituent Variations at the 1-Position

The 1-position substituent significantly impacts target selectivity and potency:

Compound Name 1-Position Substituent Key Features Biological Target/Activity
Target Compound 3-(Trifluoromethyl)benzyl Enhanced hydrophobicity and electronic effects; potential kinase inhibition Likely BTK, Src kinases (inferred)
3-Iodo-1-(3-(trifluoromethyl)benzyl) analog (GS 58) 3-(Trifluoromethyl)benzyl Iodine at 3-position; 44% synthesis yield Kinase inhibition (data not specified)
1-(4-Cyanobenzyl) analog (GS 62) 4-Cyanobenzyl Polar cyano group; 44% yield Kinase inhibition
N-benzyl-1-(4-chlorophenyl) analog 4-Chlorophenyl Chlorine enhances halogen bonding; moderate hydrophobicity Unspecified kinase targets

Key Insights :

  • The trifluoromethyl group in the target compound offers stronger hydrophobic interactions compared to cyano or chloro substituents.
  • Iodine in GS 58 may improve binding affinity but could pose synthetic challenges (lower yield) .

Modifications at the 3-Position

The 3-position influences kinase selectivity and potency:

Compound Name 3-Position Substituent IC50 (nM) Key Findings
Compound 36 Para-dimethoxybenzyl 9.8 High potency due to hydrophobic interactions with ATP-binding site
Compound 37 Para-dimethylaminobenzyl 10.2 Electron-donating groups improve solubility and binding
13an (Ethynyl derivative) 3-(Phenylethynyl) 0.003* Potent Src/KDR inhibitor; optimized for low toxicity in TNBC models
Compound 13 (Phenoxymethyl) Phenoxymethyl N/A Moderate yield (48%); structural similarity to target compound

Key Insights :

  • The target compound lacks substituents at the 3-position (based on name), unlike analogs with ethynyl or phenoxymethyl groups, which directly enhance kinase binding .
  • Ethynyl derivatives (e.g., 13an) demonstrate sub-nanomolar potency, suggesting that 3-position modifications are critical for activity .

Key Insights :

  • The target compound’s trifluoromethylbenzyl group aligns with BTK/Src inhibitor scaffolds but requires explicit activity data for validation .
  • Ethynyl-substituted analogs (e.g., 13an) show superior potency and therapeutic windows, highlighting the importance of 3-position optimization .

Key Insights :

  • Halogenated precursors (e.g., iodine in GS 58) may reduce yields due to steric and electronic effects .

Future Studies :

  • Activity Profiling : Determine IC50 values against kinase targets (e.g., BTK, Src).
  • Toxicity Optimization : Explore substitutions to improve therapeutic indices, as seen in 13an .
  • Synthetic Refinement : Optimize reaction conditions to improve yields beyond 44–48% .

Biological Activity

N-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (referred to as CF3-Bn-Pyrazolo) is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article explores its biological activity, particularly its role as a kinase inhibitor, with a focus on its synthesis, structure-activity relationships, and relevant case studies.

Structural Characteristics

CF3-Bn-Pyrazolo belongs to the class of pyrazolopyrimidines, distinguished by the incorporation of a trifluoromethyl group which enhances its biological activity. The compound's structure can be represented as follows:

N 3 CF3 Bn 4 APy Chemical Structure \text{N 3 CF}_3\text{ Bn 4 APy}\quad \text{ Chemical Structure }

Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

One of the primary biological activities of CF3-Bn-Pyrazolo is its inhibition of cyclin-dependent kinase 2 (CDK2), an essential enzyme involved in cell cycle regulation. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent. The trifluoromethyl group significantly contributes to its binding affinity to CDK2, facilitating effective inhibition.

Table 1: Biological Activity of CF3-Bn-Pyrazolo

ActivityTargetEffect
CDK2 InhibitionCDK2Induces apoptosis in cancer cells
Antiviral ActivityZika VirusLow micromolar activity with reduced cytotoxicity

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of CF3-Bn-Pyrazolo typically involves several multi-step reactions starting from readily available precursors. Key methods include:

  • Cyclocondensation : Utilizing 3-amino-pyrazoles with biselectrophiles to form the pyrazolo[3,4-d]pyrimidine scaffold.
  • Electrophilic Aromatic Substitution : Introducing the trifluoromethylbenzyl group.
  • Post-synthetic Modifications : Enhancing biological activity through nucleophilic substitutions or coupling reactions.

The structure-activity relationship studies reveal that modifications at specific positions on the pyrazolo and pyrimidine rings can significantly affect the compound's potency and selectivity against various biological targets.

Case Studies and Research Findings

  • Anticancer Properties : Research indicates that CF3-Bn-Pyrazolo effectively inhibits CDK2, leading to cell cycle arrest and apoptosis in tumor cells. Molecular docking studies show that it forms critical hydrogen bonds with key residues in the active site of CDK2, such as Leu83.
  • Antiviral Activity : A study on related pyrazolo[3,4-d]pyrimidine compounds demonstrated low micromolar antiviral activity against the Zika virus. The presence of electron-withdrawing groups like trifluoromethyl at specific positions enhances this activity while maintaining low cytotoxicity .
  • Adenosine Receptor Affinity : Investigations into the affinity profile of CF3-Bn-Pyrazolo derivatives for adenosine receptors have shown promising results, particularly at the hA3 receptor subtype, indicating potential therapeutic applications beyond oncology .

Comparative Analysis with Similar Compounds

CF3-Bn-Pyrazolo shares structural similarities with other pyrazolopyrimidine derivatives, which also exhibit significant biological activities. The following table summarizes some comparable compounds:

Compound NameStructural FeaturesUnique Characteristics
1H-Pyrazolo[3,4-b]pyridineContains a pyridine ringKnown for diverse biological activities
Pyrazolo[1,5-a]pyrimidineFused pyrimidine structureExhibits potent anticancer properties
N-[3-(trifluoromethyl)benzyl]-ureaUrea moiety with trifluoromethyl groupEnhanced solubility and bioavailability

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its derivatives?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as:

  • Nucleophilic substitution : Alkylation of pyrazolo[3,4-d]pyrimidin-4-amine precursors with substituted benzyl halides (e.g., 3-(trifluoromethyl)benzyl bromide) in solvents like acetonitrile or dichloromethane (DCM) .
  • Cross-coupling reactions : Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups at the pyrimidine or pyrazole rings, using palladium catalysts (e.g., Pd₂(dba)₃) and ligands like XPhos .
  • Protection/deprotection strategies : Use of Boc (tert-butoxycarbonyl) groups to protect amine functionalities during synthesis, followed by acidic deprotection (e.g., trifluoroacetic acid) .
    • Key Considerations : Reaction optimization (temperature, solvent, catalyst loading) is critical for yield and purity. For example, alkylation reactions often require anhydrous conditions and inert atmospheres .

Q. How is the structural integrity and purity of synthesized derivatives validated?

  • Analytical Techniques :

  • 1H/13C NMR : Confirms regioselectivity and substitution patterns. For instance, the benzyl proton signals in N-(3-(trifluoromethyl)benzyl) derivatives appear as doublets or triplets in the aromatic region (δ 7.3–7.5 ppm) .
  • HPLC : Purity assessment (>95% by reverse-phase chromatography) .
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+) with <5 ppm error .
    • Data Interpretation : Contradictions in spectral data (e.g., unexpected splitting in NMR) may indicate regioisomeric impurities, necessitating column chromatography or recrystallization .

Advanced Research Questions

Q. What structure-activity relationship (SAR) strategies enhance kinase inhibitory potency and selectivity?

  • Key Findings :

  • Hydrophobic substituents : Introduction of trifluoromethyl or phenoxyphenyl groups at the benzyl position improves binding to kinase ATP pockets (e.g., BTK, Src) by enhancing hydrophobic interactions .
  • Pyrazole ring modifications : 1-Substitution with bulky groups (e.g., cyclopentyl) reduces off-target effects. For example, 1-cyclopentyl analogs show >100-fold selectivity for BTK over related kinases .
  • Linker optimization : Ethynyl or phenoxy linkers between the pyrazolo[3,4-d]pyrimidine core and aryl groups improve conformational flexibility and target engagement .
    • Experimental Validation :
  • Kinase profiling : Panels of 50–100 kinases are screened at 1 µM to assess selectivity. IC₅₀ values for lead compounds (e.g., 0.003 µM for Src inhibition) guide further optimization .

Q. How are metabolic stability and toxicity addressed in preclinical development?

  • Strategies :

  • Cyclohexanol substitution : Reduces CYP450-mediated oxidation. For example, trans-4-hydroxycyclohexyl groups in compound 13an improve metabolic half-life (t₁/₂ = 6.2 h in mice) .
  • In vitro toxicity assays : HepG2 cell viability assays and hERG channel inhibition screening (IC₅₀ >10 µM preferred) .
  • In vivo safety : Acute toxicity studies in rodents (e.g., LD₅₀ >500 mg/kg) and histopathological analysis of liver/kidney tissues .

Q. What mechanistic insights support the anti-cancer efficacy of these compounds?

  • Mechanistic Studies :

  • Kinase inhibition : Western blotting confirms downstream target modulation (e.g., ERK1/2 phosphorylation in MCF-7 cells at 100 nM) .
  • Apoptosis assays : Flow cytometry (Annexin V/PI staining) shows dose-dependent apoptosis in TNBC cell lines (e.g., MDA-MB-231) .
  • In vivo models : Xenograft studies in immunocompromised mice (e.g., 50 mg/kg oral dosing, 60% tumor growth inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.